4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether
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Overview
Description
4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether is a heterocyclic compound belonging to the pyrazoline family Pyrazolines are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether can be synthesized through the condensation of chalcones with hydrazine hydrate. The reaction typically involves the following steps:
Preparation of Chalcone: The chalcone precursor is synthesized by the Claisen-Schmidt condensation of acetophenone with 4-methoxybenzaldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazoline derivatives with different functional groups.
Scientific Research Applications
4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic electronics and as a corrosion inhibitor.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- **1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone .
- **3′-(4-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)spiro[indoline-3,2′-thiazolidine]-2,4′-dione (MPIT) .
- **1-(4-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)spiro[imidazolidine-2,3′-indoline]-2′,5-dione (MPII) .
Uniqueness: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-18(15-8-10-16(22-2)11-9-15)12-17(19-20)14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3 |
InChI Key |
ZPDSCMQRJLPXDN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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